molecular formula C12H12O2S B14250231 2-Benzylthiane-3,5-dione CAS No. 402842-35-7

2-Benzylthiane-3,5-dione

Cat. No.: B14250231
CAS No.: 402842-35-7
M. Wt: 220.29 g/mol
InChI Key: PAQLOAKSGPNQGO-UHFFFAOYSA-N
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Description

2-Benzylthiane-3,5-dione is a heterocyclic compound characterized by a thiane ring with benzyl and dione functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylthiane-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl halides with thioacetic acid, followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Advanced purification techniques like recrystallization and chromatography are employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylthiane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Benzylthiane-3,5-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Benzylthiane-3,5-dione involves its interaction with molecular targets through its functional groups. The benzyl and dione functionalities allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Benzylthiane-3,5-dione is unique due to its specific combination of benzyl and dione functionalities within a thiane ring. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .

Properties

CAS No.

402842-35-7

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

2-benzylthiane-3,5-dione

InChI

InChI=1S/C12H12O2S/c13-10-7-11(14)12(15-8-10)6-9-4-2-1-3-5-9/h1-5,12H,6-8H2

InChI Key

PAQLOAKSGPNQGO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CSC(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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